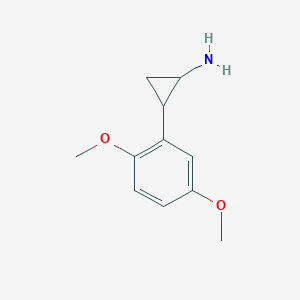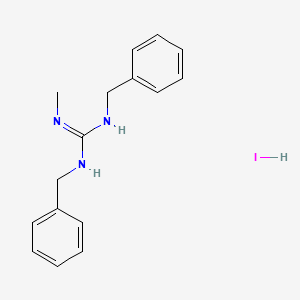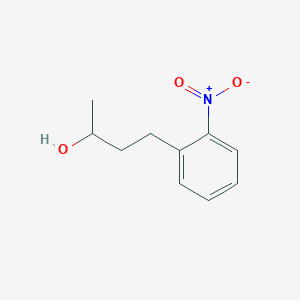
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-difluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2,3-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms on the benzyl ring are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents.
Major Products:
- Oxidation products: Ketones, oxides.
- Reduction products: Amines, alcohols.
- Substitution products: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and ligands for studying enzyme mechanisms and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorobenzyl group enhances its binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- (1-(2,3-Difluorobenzyl)cyclopropyl)methanol
- (1-(2,3-Difluorobenzyl)cyclopropyl)amine
- (1-(2,3-Difluorobenzyl)cyclopropyl)carboxylic acid
Comparison: Compared to its analogs, (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical and biological applications. The difluorobenzyl substitution further distinguishes it by providing increased stability and specificity in its interactions.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3H,4-7,14H2 |
Clé InChI |
BCDXZTCRMFHHTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C(=CC=C2)F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

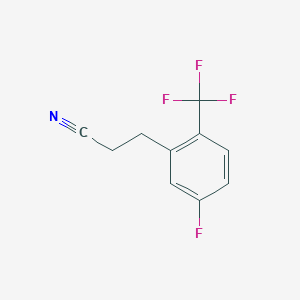
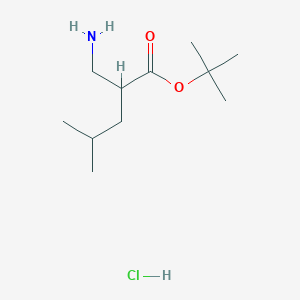
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
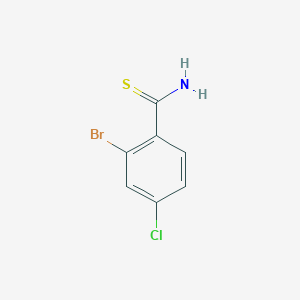
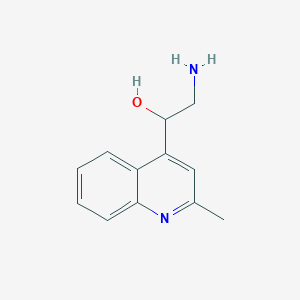
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
